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This guide provides a comprehensive comparison of seminal clinical trials investigating the
efficacy of diacetylmorphine (pharmaceutical-grade heroin) for the treatment of severe opioid
use disorder. It is intended to serve as a resource for researchers seeking to understand,
replicate, or build upon these foundational studies. The focus is on two landmark clinical trials:
the North American Opiate Medication Initiative (NAOMI) and the Study to Assess Longer-term
Opioid Medication Effectiveness (SALOME), with additional data from key European trials to
provide a broader context for validation.

Introduction to Seminal Clinical Trials

The use of diacetylmorphine in a therapeutic context, often referred to as heroin-assisted
treatment (HAT), has been a subject of rigorous scientific investigation for decades. The
primary goal of these studies has been to evaluate the effectiveness of supervised, injectable
diacetylmorphine for individuals with chronic, treatment-refractory opioid dependence who have
not responded to standard treatments like oral methadone.

The North American Opiate Medication Initiative (NAOMI) was the first clinical trial of its kind in
North America. It aimed to determine if medically prescribed diacetylmorphine was more
effective than oral methadone maintenance therapy (MMT).[1] The Study to Assess Longer-
term Opioid Medication Effectiveness (SALOME) followed NAOMI and was designed to
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determine if injectable hydromorphone, a licensed opioid analgesic, could be a viable and non-
inferior alternative to diacetylmorphine, potentially overcoming some of the regulatory and
political barriers associated with the latter.[2][3]

These studies, along with similar trials conducted in Europe, have provided a strong evidence
base for the efficacy of injectable opioid agonist treatment in reducing illicit drug use, improving
health and social outcomes, and increasing treatment retention among a highly marginalized
population.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the NAOMI and SALOME
trials, as well as comparative data from the German Heroin-Assisted Treatment Trial and the
UK's Randomised Injectable Opiate Treatment Trial (RIOTT).

Table 1: Participant Demographics and Baseline Characteristics

NAOMI SALOME German Trial RIOTT
Characteristic (Diacetylmorp (Diacetylmorp (Diacetylmorp (Diacetylmorp
hine Arm) hine Arm) hine Arm) hine Arm)
Number of
o 115 102 515 43
Participants
Mean Age N
40 44.3 ~40 Not Specified
(years)
Gender (% Male) 61% 70% Not Specified Not Specified
Mean Duration of
Injection Drug 17 15 Not Specified Not Specified
Use (years)
Daily lllicit Heroin
Yes Yes Yes Yes

Use at Baseline

Previous ] )
=2 (including =1

Treatment >1 Yes Yes
MMT)

Attempts
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Sources:[2][6][7][8]

Table 2: Primary Efficacy Outcomes

SALOME (vs. German Trial RIOTT (vs.
Outcome NAOMI (vs.
Hydromorpho (vs. Oral
Measure Methadone)
ne) Methadone) Methadone)
Treatment 87.8% (vs. ~80% (non-
. o 67% (vs. 40%) 88% (vs. 69%)
Retention Rate 54.1%) inferior to HDM)
o o o o 66% with 250%
Reduction in Significantly Non-inferior to Significantly

negative urine

lllicit Heroin Use greater reduction  HDM greater reduction

tests (vs. 19%)
Improvement in Significant Significant Significant Not specified as
Health Status improvement improvement improvement primary outcome
Reduction in Significantly Significant Significant Not specified as
Criminal Activity greater reduction  reduction reduction primary outcome

Sources:[6][7][8][9][10]

Table 3: Adverse Events

Adverse Event

NAOMI (Diacetylmorphine
Arm)

SALOME

(Diacetylmorphine Arm)

Overdoses (requiring

naloxone)

10 participants

24 events

Seizures

6 participants

11 events

Somnolence/Drowsiness

(during induction)

4.9 per 100 injection days

Not reported separately

Injection Site Reactions

(during induction)

Not reported

2.1 per 100 injection days

Sources:[6][11]
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the core experimental protocols employed in the NAOMI and SALOME trials.

Participant Recruitment and Eligibility

Inclusion Criteria: Participants in both trials were adults with long-term, severe opioid
dependence (typically =5 years), a history of daily injection heroin use, and multiple
previously unsuccessful treatment attempts, including at least one course of methadone

maintenance.[1][12]

Exclusion Criteria: Common exclusion criteria included severe medical or psychiatric
conditions that would contraindicate treatment with injectable opioids, and pregnancy.

Treatment Interventions

NAOMI: This was an open-label, randomized controlled trial. Participants were assigned to
receive either injectable diacetylmorphine (up to three times daily, self-administered under
supervision) or optimized oral methadone.[1]

SALOME: This was a double-blind, non-inferiority, randomized controlled trial. Participants
were assigned to receive either injectable diacetylmorphine or injectable hydromorphone,
both administered up to three times daily under supervision.[12]

Dosage Induction Protocol (Adapted from Swiss HAT
programs)

A 3-day induction phase was used to safely titrate participants to an effective dose.[11]

Day 1: A low initial test dose (e.g., 15-25mg of diacetylmorphine) was administered. The
patient was observed for 30 minutes for signs of intoxication. If well-tolerated, a second,
slightly higher dose could be given later in the day.

Day 2: The initial dose was typically the last well-tolerated dose from Day 1. Doses were
gradually increased throughout the day based on patient feedback and clinical assessment,
with a focus on alleviating withdrawal symptoms without causing over-sedation.
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o Day 3: Dosing continued to be adjusted upwards based on tolerance and patient need until a
stable and effective dose was reached. The maximum daily dose was capped (e.g., 1000mg
for diacetylmorphine in SALOME).[11]

Outcome Measurement

A combination of self-report questionnaires and objective biological measures were used to
assess outcomes.

o European Addiction Severity Index (EuropASlI): A semi-structured interview used to assess
problem severity in seven areas: medical status, employment and support, drug use, alcohol
use, legal status, family/social relationships, and psychiatric status.[13][14][15] This was a
key instrument for measuring the reduction in illicit drug use and illegal activity in the NAOMI
trial.[6]

o Maudsley Addiction Profile (MAP): A brief, interviewer-administered questionnaire assessing
substance use, health-risk behaviors (e.g., needle sharing), physical and psychological
health, and personal/social functioning.[9][16][17][18]

» Urinalysis: Regular urine samples were collected to test for metabolites of illicit street heroin
and other drugs. This provided an objective measure of illicit drug use.[4]

Visualizations
Diacetylmorphine Signaling Pathway

Diacetylmorphine itself has a low affinity for opioid receptors. It is a prodrug that rapidly crosses
the blood-brain barrier due to its lipophilicity, where it is deacetylated to its active metabolites,
6-monoacetylmorphine (6-MAM) and morphine.[19] These metabolites are agonists at the p-
opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of these agonists to
the MOR initiates a cascade of intracellular signaling events.
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Caption: Diacetylmorphine's active metabolites bind to the p-opioid receptor, leading to the
inhibition of adenylyl cyclase and activation of GIRK channels.

Experimental Workflow for Clinical Trials

The general workflow for the NAOMI and SALOME trials involved several key stages, from
recruitment to follow-up.
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Caption: A generalized workflow for heroin-assisted treatment clinical trials, from participant
recruitment to follow-up assessments.

Conclusion

The seminal studies in diacetylmorphine research, particularly the NAOMI and SALOME trials,
have provided robust evidence for the efficacy of injectable opioid agonist treatment for a
population of individuals with severe opioid use disorder who have not benefited from other
treatments. These studies have demonstrated significant improvements in treatment retention,
reductions in illicit drug use and criminal activity, and enhancements in overall health and social
functioning. The detailed protocols and quantitative outcomes presented in this guide offer a
foundation for future research, including replication studies to confirm these findings in different
contexts and further investigations into alternative opioid agonists like hydromorphone. The
consistent findings across multiple large-scale, randomized controlled trials in North America
and Europe underscore the validity of this treatment modality as a critical component of a
comprehensive public health approach to opioid addiction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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